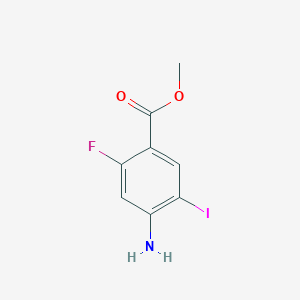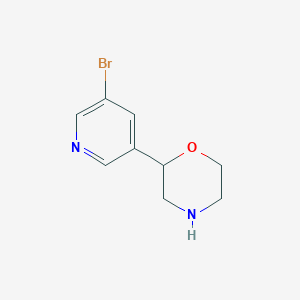![molecular formula C19H22Cl3N3O2 B12327995 2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B12327995.png)
2-{[4-Chloro-5-(2-chlorophenyl)-2-methoxyphenyl]amino}-1-(piperazin-1-yl)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride (1:1) is a complex organic compound with a unique structure that includes a biphenyl moiety, a piperazine ring, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Moiety: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated aromatic ring in the presence of a palladium catalyst.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group on the biphenyl structure using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the amine group of piperazine reacts with an appropriate leaving group on the biphenyl structure.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ethanone, 2-[(2’,6-dichloro-4-methoxy[1,1’-biphenyl]-3-yl)amino]-1-(1-piperazinyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C19H22Cl3N3O2 |
|---|---|
Poids moléculaire |
430.8 g/mol |
Nom IUPAC |
2-[4-chloro-5-(2-chlorophenyl)-2-methoxyanilino]-1-piperazin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C19H21Cl2N3O2.ClH/c1-26-18-11-16(21)14(13-4-2-3-5-15(13)20)10-17(18)23-12-19(25)24-8-6-22-7-9-24;/h2-5,10-11,22-23H,6-9,12H2,1H3;1H |
Clé InChI |
UOCHBQVTPNXIAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)Cl)C2=CC=CC=C2Cl)NCC(=O)N3CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


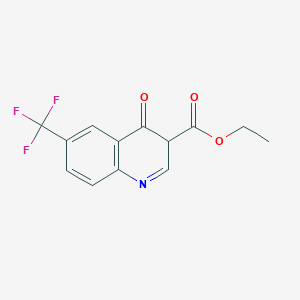
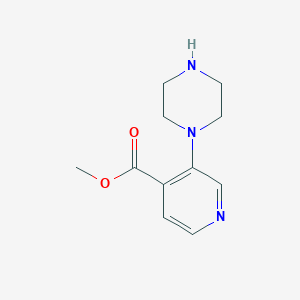
![methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B12327928.png)
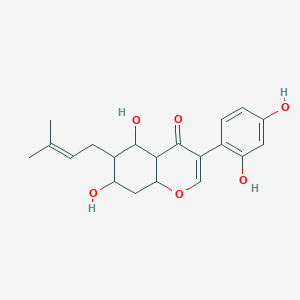
![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)

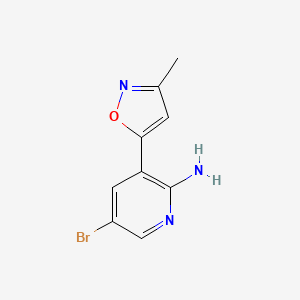

![4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one](/img/structure/B12327972.png)
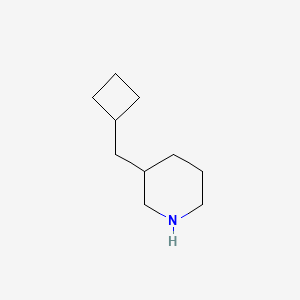
![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
